![molecular formula C24H29N5O5S2 B2730727 4-(N-butyl-N-methylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 899361-97-8](/img/structure/B2730727.png)
4-(N-butyl-N-methylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide
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Overview
Description
4-(N-butyl-N-methylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C24H29N5O5S2 and its molecular weight is 531.65. The purity is usually 95%.
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Biological Activity
The compound 4-(N-butyl-N-methylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a complex molecule that belongs to the class of sulfonamide derivatives. Sulfonamides are known for their antibacterial properties and enzyme inhibition capabilities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₂₃H₃₁N₅O₄S₂
- Molecular Weight : 485.66 g/mol
The structure features multiple functional groups, including sulfonamide and amide moieties, which are crucial for its biological activity.
Antibacterial Activity
Sulfonamide compounds are primarily recognized for their antibacterial properties. The compound in focus has been evaluated for its effectiveness against various bacterial strains. Studies indicate that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis, a vital process for bacterial reproduction.
- Mechanism of Action : The compound likely inhibits the enzyme dihydropteroate synthase, which is essential in the folate biosynthesis pathway in bacteria. By mimicking para-aminobenzoic acid (PABA), it competes with PABA for binding sites on this enzyme.
Antiviral Activity
Recent studies have also investigated the antiviral potential of sulfonamide derivatives. For instance, similar compounds have shown activity against enteroviruses, suggesting that this compound may possess antiviral properties as well.
Compound | Virus Type | IC50 (µM) | TC50 (µM) | Selectivity Index (SI) |
---|---|---|---|---|
This compound | Enterovirus | TBD | TBD | TBD |
Enzyme Inhibition
Research indicates that this compound may also act as an enzyme inhibitor. Sulfonamides are known to inhibit various enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases characterized by aberrant enzyme activity.
Case Studies and Research Findings
- Antiviral Efficacy : A study published in Molecules demonstrated that certain N-phenylbenzamide derivatives exhibited promising antiviral activity against enterovirus strains with IC50 values ranging from 5.7 µM to 12 µM. This suggests that modifications in the structure can enhance antiviral potency .
- Enzyme Inhibition Studies : Another investigation into sulfonamide derivatives showed their ability to inhibit specific enzymes related to bacterial metabolism. The structure-activity relationship (SAR) analysis revealed that substituents on the benzene ring significantly influence the inhibitory activity against target enzymes .
- Pharmacokinetics and Toxicity : Preliminary studies on toxicity profiles indicated a favorable safety margin for similar compounds, with TC50 values significantly higher than their IC50 values, suggesting a low risk of cytotoxicity .
Scientific Research Applications
-
Anticancer Properties :
- Sulfonamides, including derivatives like the one in focus, have been studied for their anticancer properties. Research indicates that compounds with a sulfonamide moiety can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown activity against colon, breast, and cervical cancer cells, highlighting their potential as anticancer agents .
-
Enzyme Inhibition :
- The compound may inhibit specific enzymes relevant to disease processes. For example, sulfonamide derivatives have been noted for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are critical in Alzheimer's disease treatment . Additionally, they can act as inhibitors of carbonic anhydrase IX (CA IX), which is implicated in tumor progression .
- Antimicrobial Activity :
Synthesis and Chemical Properties
The synthesis of 4-(N-butyl-N-methylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide typically involves multi-step organic reactions that create the necessary functional groups for biological activity. The compound's structure includes:
- A benzamide core that provides stability and facilitates interaction with biological targets.
- Sulfamoyl groups that enhance solubility and biological activity.
The synthesis often utilizes reagents such as dimethylformamide (DMF) as a solvent and may involve coupling reactions to attach the various functional groups .
Case Studies
Several studies have explored the efficacy of sulfonamide derivatives similar to the compound :
- Study on Antitumor Activity : A comparative analysis of various sulfonamide derivatives demonstrated significant anticancer effects across multiple cell lines. The study highlighted the importance of structural modifications in enhancing potency against specific cancer types .
- Inhibition Studies : Research focused on enzyme inhibition revealed that certain modifications to the sulfonamide structure could lead to enhanced selectivity and potency against target enzymes such as CA IX. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy .
Properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O5S2/c1-5-6-15-29(4)36(33,34)22-11-7-19(8-12-22)23(30)27-20-9-13-21(14-10-20)35(31,32)28-24-25-17(2)16-18(3)26-24/h7-14,16H,5-6,15H2,1-4H3,(H,27,30)(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXDHNMSJZHFIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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